Iodine heptafluoride
Description
Historical Context of Iodine and Interhalogen Compound Research
The discovery of iodine is credited to French chemist Bernard Courtois in 1811. researchgate.netwikipedia.orgcivilwarmed.org While isolating sodium and potassium compounds from seaweed ash to produce saltpeter for the Napoleonic Wars, Courtois added sulfuric acid to the residual material, which unexpectedly produced a cloud of purple vapor. wikipedia.orgcivilwarmed.orgrsc.org This vapor would then crystallize on cold surfaces, forming dark, lustrous crystals. wikipedia.orgrsc.org Lacking the means for further investigation, he provided samples to his colleagues, Charles Bernard Desormes and Nicolas Clément. rsc.org
It was Clément who announced the discovery to the French Institute in 1813 and commenced a systematic study of the new substance. rsc.org He and Joseph Louis Gay-Lussac investigated its properties, with Gay-Lussac naming the element "iode" from the Greek "ioeides," meaning "violet-colored," due to the color of its vapor. civilwarmed.orgrsc.org Concurrently, English chemist Sir Humphry Davy also received a sample and independently concluded it was a new element, which he named iodine. rsc.orgsciencehistory.orgscienceinschool.org
Early research quickly established iodine's significant reactivity. rsc.org It was found to react with elements like phosphorus to create phosphorus iodides and with hydrogen to form hydrogen iodide. rsc.org Its capacity to form compounds with metals was also observed, placing it within the halogen group of elements. The investigation into iodine's reactive properties laid the foundation for the exploration of more complex halogen compounds, including interhalogens. rsc.orge-bookshelf.de
The initial studies into iodine's chemical behavior were pivotal in understanding its position in the periodic table and predicting its reactivity, paving the way for the synthesis and characterization of a broad spectrum of iodine-containing compounds. rsc.orge-bookshelf.de
The concept of hypervalency describes a molecule containing a main group element that seemingly has more than eight electrons in its valence shell. wikipedia.orgchemeurope.com The term "hypervalent" was first coined by Jeremy I. Musher in 1969. wikipedia.orgresearchgate.netuc.edu
Systematic research into what are now known as hypervalent iodine compounds gained momentum in the 20th century. thieme-connect.com While compounds like iodine trichloride (B1173362) (ICl₃), known since the 19th century, were early examples, their bonding and structure were not well understood. e-bookshelf.de A significant advancement was the recognition that larger halogens like iodine could accommodate more than an octet of electrons. wikipedia.org
The development of new analytical techniques, such as X-ray crystallography and spectroscopy, was crucial in allowing chemists to isolate and characterize these complex iodine compounds. The synthesis of stable and manageable hypervalent iodine reagents, such as Dess-Martin periodinane and iodoxybenzoic acid (IBX), revolutionized organic synthesis by providing mild and selective oxidizing agents. wikipedia.orgacs.org This evolution transformed hypervalent iodine compounds from mere chemical curiosities into essential tools in modern chemistry. acs.orgbeilstein-journals.org
Early Discoveries of Iodine and its Reactivity
Significance of Iodine Heptafluoride in Chemical Research
This compound (IF₇) is a cornerstone in the study of hypervalency and coordination chemistry. With a central iodine atom bonded to seven fluorine atoms, it exemplifies a hypervalent compound where iodine has a formal valence shell of 14 electrons. unacademy.com The existence and stability of IF₇ challenged early chemical bonding theories based on the octet rule. wikipedia.org
The study of IF₇ was pivotal in the development of more advanced bonding models, such as the three-center, four-electron (3c-4e) bond model. chemeurope.comwikipedia.orgquora.comresearchgate.net This model helps to explain the bonding in hypervalent molecules without necessarily invoking d-orbital participation. chemeurope.com
In coordination chemistry, IF₇ is significant due to its unusual seven-coordinate, pentagonal bipyramidal geometry (D₅ₕ symmetry), which is relatively rare. unacademy.comwikipedia.orgdoubtnut.com This makes IF₇ a valuable model for studying the factors that influence high coordination numbers. Its reactivity as a powerful fluorinating agent further contributes to understanding the behavior of hypervalent species. studfile.netchemicopedia.comgoogle.com
This compound is a key member of the interhalogen family, which are molecules formed between different halogen atoms. unacademy.comlibretexts.orgvpscience.org The study of compounds like IF₇ offers valuable insights into the comparative reactivities and properties of halogens. unacademy.comaakash.ac.in
The synthesis of IF₇, typically through the fluorination of iodine or lower iodine fluorides at elevated temperatures, underscores the extreme oxidizing power of fluorine. wikipedia.orgstudfile.netbionity.com The ability of iodine to reach its highest possible oxidation state of +7 in IF₇ is a testament to the unique properties of both elements. vpscience.org
Comparing IF₇ with other interhalogens, such as chlorine trifluoride (ClF₃) and bromine pentafluoride (BrF₅), helps to elucidate periodic trends in structure, bonding, and reactivity. unacademy.comlibretexts.org For example, the increase in the maximum coordination number of the central halogen atom down the group is demonstrated by the existence of IF₇, while the corresponding heptafluorides of chlorine and bromine are not stable. libretexts.org The vibrational spectra of IF₇ have been extensively studied to understand its molecular dynamics and fluxional nature. bionity.com
Data Tables
Physical Properties of this compound
| Property | Value |
| Molar Mass | 259.89 g/mol chemicopedia.com |
| Appearance | Colorless gas wikipedia.orghaz-map.com |
| Odor | Moldy, acrid bionity.comhaz-map.com |
| Melting Point | 4.5 °C (triple point) wikipedia.orgchemicopedia.com |
| Sublimation Point | 4.77 °C at 1 atm wikipedia.orgstudfile.net |
| Density (liquid at 6°C) | 2.8 g/mL studfile.net |
Structural Properties of this compound
| Property | Description |
| Molecular Geometry | Pentagonal bipyramidal unacademy.comdoubtnut.com |
| Symmetry | D₅ₕ unacademy.comwikipedia.org |
| Hybridization | sp³d³ unacademy.comdoubtnut.comshaalaa.com |
| Axial Bond Length (I-F) | 179 pm unacademy.com |
| Equatorial Bond Length (I-F) | 186 pm unacademy.com |
| Equatorial Bond Angle (F-I-F) | 72° youtube.com |
| Axial-Equatorial Bond Angle (F-I-F) | 90° youtube.com |
Structure
2D Structure
Properties
IUPAC Name |
heptafluoro-λ7-iodane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F7I/c1-8(2,3,4,5,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRURPHMPXJDCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FI(F)(F)(F)(F)(F)F | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F7I | |
| Record name | iodine fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine_heptafluoride | |
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DSSTOX Substance ID |
DTXSID8066133 | |
| Record name | Iodine fluoride (IF7) | |
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Molecular Weight |
259.8933 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas with a moldy, acrid odor; Forms crystals when cooled; Melting point = 6.45 deg C; Sublimes at 4.77 deg C; [Merck Index] | |
| Record name | Iodine heptafluoride | |
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CAS No. |
16921-96-3 | |
| Record name | Iodine heptafluoride | |
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| Record name | Iodine heptafluoride | |
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| Record name | Iodine fluoride (IF7) | |
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| Record name | Iodine fluoride (IF7) | |
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| Record name | Iodine heptafluoride | |
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| Record name | IODINE HEPTAFLUORIDE | |
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Synthetic Methodologies and Mechanistic Investigations of Iodine Heptafluoride
Established Synthetic Routes for Iodine Heptafluoride
Several methods have been established for the preparation of this compound, ranging from direct fluorination of lower iodine fluorides to reactions involving metal iodides.
IF₅ + F₂ → IF₇ studfile.net
The fluorination of iodine pentafluoride is not a simple, single-step process but is typically carried out in multiple stages to control the reaction and maximize the yield of the desired product. wikipedia.org This approach is necessary to manage the reaction's exothermicity and the phase transitions involved. google.com The process involves passing fluorine gas through liquid iodine pentafluoride at an initial temperature, followed by heating the resulting vapors to a higher temperature to complete the conversion to this compound. studfile.netbionity.com
Table 1: Multi-stage Synthesis of IF₇ from IF₅
| Stage | Temperature | Reactant Phases | Description |
|---|---|---|---|
| 1 | 90 °C | Liquid IF₅, Gaseous F₂ | Fluorine gas is passed through liquid iodine pentafluoride, initiating the formation of IF₇ vapors. wikipedia.org |
| 2 | 270 °C | Gaseous Mixture | The vapors from the first stage are heated to complete the reaction and yield gaseous IF₇. wikipedia.orgbionity.com |
An alternative preparative route to this compound involves the reaction of elemental fluorine with dried metal iodides. wikipedia.orgbionity.com This method can also produce this compound, and careful control of reactants is crucial. Specifically, using dried potassium iodide (KI) or palladium iodide (PdI₂) is recommended to minimize the formation of iodine oxyfluoride (IOF₅), an impurity that can arise from hydrolysis if water is present. studfile.netwikipedia.orgbionity.com
The reaction with potassium iodide proceeds as follows:
KI + 4F₂ → IF₇ + KF studfile.net
Table 2: Synthesis of IF₇ using Metal Iodides
| Metal Iodide | Key Condition | Purpose |
|---|---|---|
| Potassium Iodide (KI) | Must be dried | To minimize the formation of the impurity iodine oxyfluoride (IOF₅). studfile.netwikipedia.org |
This compound can also be formed as a by-product in certain synthetic preparations where iodine pentafluoride is used as a solvent and reactant. wikipedia.org A notable example is during the synthesis of platinum(V) compounds, such as potassium hexafluoroplatinate(V) (KPtF₆), from dioxygenyl hexafluoroplatinate ([O₂][PtF₆]) and potassium fluoride (B91410) (KF) in an iodine pentafluoride solution. wikipedia.org In this environment, the IF₅ acts as both the solvent and a fluorine acceptor, leading to the formation of IF₇.
Table 3: By-product Synthesis of this compound
| Reactants | Products | IF₇ Yield |
|---|
Reaction with Metal Iodides (e.g., Potassium Iodide, Palladium Iodide)
Exploration of Reaction Mechanisms in this compound Synthesis
The formation of this compound, a hypervalent molecule where iodine achieves its maximum known oxidation state, is governed by fundamental principles of electron transfer.
The synthesis of this compound from iodine pentafluoride and elemental fluorine is an oxidation-reduction reaction. At its core, this process involves the transfer of electrons from the iodine atom to the highly electronegative fluorine atoms. In the conversion of IF₅ to IF₇, the oxidation state of iodine increases from +5 to +7. This formal loss of two electrons by the iodine atom is a defining characteristic of the reaction.
Strategies for Minimizing Impurity Formation
The synthesis of high-purity this compound (IF₇) necessitates rigorous control over reaction conditions and starting materials to minimize the formation of undesirable byproducts. The primary impurities of concern are iodine pentafluoride (IF₅), the precursor to IF₇, and iodine oxyfluoride (IOF₅), which typically arises from hydrolysis.
A prevalent method for synthesizing this compound involves the direct fluorination of iodine pentafluoride. wikipedia.orgbionity.com This is commonly achieved by passing fluorine gas (F₂) through liquid IF₅ at approximately 90°C, followed by heating the resulting vapors to around 270°C. wikipedia.orgbionity.com
A critical strategy to prevent the formation of IOF₅ is the rigorous exclusion of water from the reaction system. The hydrolysis of IF₇ is a known source of this impurity. To mitigate this, the use of thoroughly dried reactants is essential. wikipedia.orgbionity.com Research indicates that preparing IF₇ from fluorine and dried palladium iodide (PdI₂) or potassium iodide (KI) is an effective method to minimize the formation of IOF₅. wikipedia.orgbionity.com
Precise temperature control is paramount for maximizing the yield of IF₇ while minimizing residual IF₅. In continuous production processes involving the direct gas-phase reaction of iodine and fluorine in the presence of existing IF₇, a specific temperature range is crucial for obtaining a high-purity product. The reaction is slow at low temperatures, and IF₇ dissociation becomes a factor at high temperatures. An optimal reaction temperature is maintained between 150°C and 320°C. google.comgoogle.com
Furthermore, the residence time of the gases in the reactor influences the completeness of the reaction. A gas residence time of 30 seconds or longer is generally sufficient, with a duration of 2 minutes or more being desirable for achieving high-purity this compound. google.comgoogle.com The purity of the fluorine gas itself can be varied; it is feasible to use fluorine with a purity of 2 vol% or higher, and it can be diluted with inert gases such as nitrogen (N₂) or argon (Ar). google.comgoogle.com
Conversely, when the desired product is iodine pentafluoride, process conditions can be manipulated to lessen the formation of IF₇ as a byproduct. One such strategy involves maintaining the pressure in the reaction zone at or above the vapor pressure of IF₅. google.com This illustrates the importance of pressure control in selectively targeting the desired iodine fluoride.
Research into continuous production methods has demonstrated the feasibility of achieving high-purity IF₇ with very low levels of IF₅ impurity. The table below presents findings from experimental runs in a continuous process, detailing the composition of the reactor outlet gas under specific conditions.
| Run | Iodine Concentration in Feed Gas (vol%) | Reactor Temperature (°C) | Analysis Time (min) | This compound (IF₇) (vol%) | Iodine Pentafluoride (IF₅) (vol%) | Fluorine (F₂) (vol%) | Nitrogen (N₂) (vol%) |
|---|---|---|---|---|---|---|---|
| 1 | 27.7 | 235 | 120 | 32.2 | 1.6 | 20.7 | 45.5 |
| 1 | 27.7 | 235 | 240 | 32.2 | 1.6 | 20.7 | 45.5 |
| 2 | 50.0 | 232 | 120 | 44.9 | 0.6 | 38.2 | 16.3 |
| 2 | 50.0 | 233 | 240 | 39.9 | 0.1 | 40.2 | 19.8 |
Data sourced from patent information on continuous production methods. google.com
These findings underscore that a combination of stringent moisture control, precise temperature and pressure regulation, and optimized residence time are key strategies in minimizing impurity formation during the synthesis of this compound.
Advanced Structural Elucidation and Bonding Theories of Iodine Heptafluoride
Molecular Geometry and Symmetry Analysis
The spatial arrangement of the fluorine atoms around the central iodine atom in IF7 is a key area of study, revealing a complex and dynamic structure.
Pentagonal Bipyramidal Structure
Valence Shell Electron Pair Repulsion (VSEPR) theory predicts a pentagonal bipyramidal geometry for iodine heptafluoride, which is characterized by a central iodine atom bonded to seven fluorine atoms. wikipedia.orgwikipedia.orgvedantu.comvedantu.com This structure consists of five equatorial fluorine atoms forming a pentagon around the iodine atom, and two axial fluorine atoms positioned above and below this plane. madoverchemistry.com Electron and neutron diffraction studies have confirmed this general geometry. umich.eduscispace.comaip.orgaip.org
Experimental data from electron diffraction studies indicate a distinction between the axial and equatorial bond lengths. The axial I-F bonds are found to be shorter than the equatorial I-F bonds. umich.eduresearchgate.netresearchgate.net Specifically, the axial bond length is approximately 1.786 Å, while the equatorial bond length is about 1.858 Å. umich.eduresearchgate.netresearchgate.netaip.org
| Bond Type | Bond Length (Å) | Source |
|---|---|---|
| I-F (Axial) | 1.786 ± 0.007 | umich.eduresearchgate.netaip.org |
| I-F (Equatorial) | 1.858 ± 0.004 | umich.eduresearchgate.netaip.org |
| Average I-F | 1.825 ± 0.015 | scispace.comaip.org |
D5h Symmetry Considerations
In its idealized state, the pentagonal bipyramidal structure of this compound belongs to the D5h point group. wikipedia.orgwikipedia.orgaip.org This high degree of symmetry implies specific geometric features, including a five-fold rotational axis (C5) passing through the axial fluorine atoms and the central iodine atom, and a horizontal mirror plane (σh) containing the five equatorial fluorine atoms. wikipedia.org The bond angles in an ideal D5h structure are 72° between adjacent equatorial I-F bonds and 90° between the axial and equatorial I-F bonds. youtube.com
Deviations from Ideal D5h Symmetry in the Gas Phase
Despite the general agreement with a D5h model, detailed analysis of electron diffraction data reveals that gas-phase IF7 molecules exhibit deviations from this ideal symmetry. umich.eduaip.org These distortions are not static but are rather dynamic in nature, indicating that the molecule is fluxional. researchgate.net This non-rigid behavior is a key aspect of its structure. wikipedia.org
One of the primary distortions from the ideal D5h symmetry is a puckering of the equatorial ring of fluorine atoms. umich.eduresearchgate.netaip.org This displacement, which has e2'' symmetry, involves an average out-of-plane movement of the equatorial fluorine atoms by approximately 7.5°. umich.eduresearchgate.netaip.orgdntb.gov.ua This puckering means the five equatorial fluorine atoms are not perfectly coplanar. scispace.comaip.org
In conjunction with the ring puckering, there is an associated bending of the axial I-F bonds. umich.eduresearchgate.netaip.org This axial bend has e1' symmetry and results in an average displacement of the axial bonds by about 4.5°. umich.eduresearchgate.netaip.orgdntb.gov.ua The correlation between the ring puckering and the axial bend is significant, as it leads to a skewing of the radial distribution peak for the distances between axial and equatorial fluorine atoms. researchgate.netaip.org
Ring Puckering Displacements (e.g., e2'' Symmetry)
Hybridization and Electronic Structure Theory
The bonding in this compound is a subject of ongoing discussion, with various theories providing different levels of explanation for its hypervalent nature.
A common approach to describe the bonding in IF7 is through the concept of hybridization. In this model, the central iodine atom is proposed to undergo sp³d³ hybridization. vedantu.commadoverchemistry.comyoutube.comdoubtnut.com This involves the mixing of one 5s, three 5p, and three 5d orbitals of the iodine atom to form seven equivalent hybrid orbitals. madoverchemistry.comyoutube.com These hybrid orbitals then overlap with the 2p orbitals of the seven fluorine atoms to form seven sigma bonds. youtube.com The ground state electronic configuration of iodine is 5s²5p⁵. To form seven bonds, electrons from the 5s and 5p orbitals are promoted to the empty 5d orbitals, resulting in seven unpaired electrons available for bonding. youtube.comguidechem.com
sp³d³ Hybridization Model
The geometric configuration of this compound is explained through the concept of sp³d³ hybridization. doubtnut.commadoverchemistry.com In its ground state, the central iodine atom possesses an electronic configuration of 5s²5p⁵. guidechem.comyoutube.com To form seven covalent bonds with fluorine atoms, one electron from the 5s orbital and two from the 5p orbitals are promoted to the vacant 5d orbitals. madoverchemistry.com This promotion results in seven unpaired electrons, which occupy one s, three p, and three d orbitals. madoverchemistry.com These seven orbitals intermix to form seven equivalent sp³d³ hybrid orbitals. doubtnut.commadoverchemistry.com
These hybrid orbitals then arrange themselves in a pentagonal bipyramidal geometry to minimize electron-pair repulsion. youtube.com Five of these orbitals are positioned in a single plane pointing towards the corners of a pentagon, known as equatorial positions, with an angle of 72° between them. madoverchemistry.comyoutube.com The remaining two orbitals are located above and below this plane, in what are termed axial positions, at a 90° angle to the equatorial plane. madoverchemistry.comyoutube.com Each of these seven sp³d³ hybrid orbitals on the iodine atom overlaps with a 2p orbital from a fluorine atom to form seven sigma (σ) bonds. youtube.comdoubtnut.com
Valence Shell Electron Pair Repulsion (VSEPR) Theory Applications
The Valence Shell Electron Pair Repulsion (VSEPR) theory is instrumental in predicting the three-dimensional structure of molecules based on the repulsion between electron pairs in the valence shell of the central atom. vedantu.com For this compound, the central iodine atom is surrounded by seven bonding pairs of electrons and no lone pairs. unacademy.comyoutube.com According to VSEPR theory, to minimize repulsion, these seven electron pairs arrange themselves in a pentagonal bipyramidal geometry. vedantu.comwikipedia.orgbrainly.inbionity.comwikiwand.comwikiwand.comshef.ac.uk
This arrangement results in two distinct types of I-F bonds:
Axial bonds: Two fluorine atoms are positioned along the principal axis, one above and one below the equatorial plane.
Equatorial bonds: Five fluorine atoms are located in a plane around the central iodine atom, forming a pentagon. unacademy.com
Electron diffraction studies have confirmed this structure, revealing that the axial I-F bonds (1.786 Å) are slightly shorter than the equatorial I-F bonds (1.858 Å). researchgate.netresearchgate.net The angle between the equatorial bonds is 72°, while the angle between the axial and equatorial bonds is 90°. madoverchemistry.comunacademy.com
Molecular Orbital Theory and Delocalized Bonding Interpretations
While hybridization and VSEPR theory provide a good model for the geometry of IF7, Molecular Orbital (MO) theory offers a more detailed description of the bonding. The MO theory treats molecular bonds as the sharing of electrons across the entire molecule, with electrons being delocalized in molecular orbitals formed from the combination of atomic orbitals. brsnc.in
In the case of this compound, the application of extended Hückel theory, a simplified MO method, has shown that the pentagonal bipyramidal (D5h) structure is the most stable conformation in terms of energy. aip.org Advanced calculations within the framework of MO theory suggest that the electronic structure of IF7 consists of delocalized bonds spread across all eight atoms, rather than seven distinct localized bonds as implied by the simple Lewis structure. guidechem.com This delocalization helps to explain the stability of this hypervalent molecule. guidechem.com The formation of bonding molecular orbitals involves the combination of iodine's 5s, 5p, and 5d orbitals with the symmetry-adapted linear combinations of fluorine's 2p orbitals. researchgate.net
Hypervalency and 3-Center-4-Electron (3c-4e) Bond Concepts
This compound is a hypervalent molecule, meaning the central iodine atom appears to have more than eight electrons in its valence shell. gsjournal.net The concept of a three-center-four-electron (3c-4e) bond is often invoked to explain the bonding in hypervalent compounds without necessitating the involvement of d-orbitals. frontiersin.orge-bookshelf.detaylorandfrancis.comresearchgate.net
In this model, a linear arrangement of three atoms (L-X-L) is considered, where a p-orbital on the central atom (X) overlaps with orbitals on the two ligands (L). This results in three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. The four electrons (two from the central atom and one from each ligand) fill the bonding and non-bonding orbitals, creating a stable bond. For pentavalent compounds, the central atom's remaining p orbital is used to form a 3c-4e bond with two apical ligands. taylorandfrancis.com While the 3c-4e bond model is more commonly applied to linear arrangements, its principles of delocalized bonding contribute to the understanding of stability in hypervalent systems like IF7.
Intramolecular Dynamics and Pseudorotation
This compound is not a rigid molecule; it exhibits intramolecular dynamic processes.
Bartell Mechanism of Pseudorotational Rearrangement in Heptacoordinated Systems
This compound can undergo a pseudorotational rearrangement known as the Bartell mechanism. wikipedia.orgbrainly.inwikiwand.comwikiwand.com This mechanism is analogous to the Berry mechanism observed in five-coordinate systems but is adapted for a seven-coordinate structure. wikipedia.orgbrainly.inbionity.comwikiwand.comwikiwand.com This fluxional process allows for the interchange of axial and equatorial fluorine atoms, leading to a time-averaged equivalence of all fluorine positions. shef.ac.uk Electron diffraction data suggests that the molecule undergoes nearly free pseudorotation along a path that connects ten equivalent C2 structures through Cs intermediates. researchgate.netumich.edu
Correlation of Axial Bend with Ring Pucker Dynamics
Electron diffraction studies have revealed that the pentagonal ring of fluorine atoms in IF7 is not perfectly planar but is puckered. researchgate.netresearchgate.netumich.edu This puckering is coupled with a bending of the axial I-F bonds. researchgate.netresearchgate.netumich.edu The molecule is deformed from D5h symmetry by an average ring puckering displacement of 7.5° and an axial bend displacement of 4.5°. researchgate.netresearchgate.net
This correlation between the ring pucker and the axial bend is significant. The axial bend is induced by the ring pucker, and their phases are correlated. researchgate.netumich.edu This dynamic relationship is responsible for a noticeable skewing in the radial distribution peak of the axial-fluorine to equatorial-fluorine distances. researchgate.netumich.edu Furthermore, this axial bend imparts a temporary dipole moment to the molecule. researchgate.net
Vibrational Mode Coupling Effects on Molecular Structure
The structure of this compound (IF7) is significantly influenced by the coupling of its vibrational modes. In the gas phase, IF7 exhibits a pentagonal bipyramidal geometry, but it is not a rigid structure. umich.eduaip.org The molecule undergoes deformations from the idealized D5h symmetry, characterized by ring puckering and axial bending. umich.eduaip.org These distortions are not independent but are correlated in phase, a phenomenon known as vibrational mode coupling. umich.eduaip.org
Specifically, the ring puckering, which has e2" symmetry, is coupled with the axial bending, which has e1' symmetry. umich.edu This coupling is responsible for a notable skewing of the axial fluorine to equatorial fluorine (Fax···Feq) radial distribution peak, an effect described as "anharmonic shrinkage". aip.org This interaction between vibrational modes suggests that the forces governing the shape of the molecule are softer than typical non-bonded atomic repulsions. aip.org The coupling also has implications for the molecule's spectroscopic properties, likely imparting significant infrared activity to certain modes through overtones and combination bands. aip.org This dynamic behavior, often referred to as pseudorotation, involves the interchange of axial and equatorial fluorine atoms and can be described as a pathway connecting multiple equivalent structures. umich.eduaip.org
Bond Length Analysis and Structural Refinements
A key feature of the molecular structure of this compound is the distinction between its axial and equatorial bond lengths. Electron diffraction studies have consistently shown that the two axial I-F bonds are shorter than the five equatorial I-F bonds. umich.eduaip.orgresearchgate.netresearchgate.net This is contrary to what might be expected from simple valence-shell electron-pair repulsion (VSEPR) theory alone but is rationalized by more advanced bonding models. researchgate.netresearchgate.net
The measured bond lengths from gas-phase electron diffraction are approximately 1.786 Å for the axial bonds and 1.858 Å for the equatorial bonds, resulting in a difference of about 0.07 Å. umich.edu This significant difference is supported by the breadth of the I-F bonded peak and the specific shape and position of non-bonded distance peaks in the radial distribution function. umich.edu Neutron diffraction studies on solid-state IF7 at low temperatures have yielded similar results, with an axial bond length of 179.5(2) pm (1.795 Å) and an average equatorial bond length of 184.9 pm (1.849 Å). scispace.comaip.org
Table 1: Comparison of Axial and Equatorial Bond Lengths in this compound
| Method | Phase | Axial I-F Bond Length (Å) | Equatorial I-F Bond Length (Å) | Source(s) |
| Electron Diffraction | Gas | 1.786 ± 0.007 | 1.858 ± 0.004 | umich.eduaip.org |
| Neutron Diffraction | Solid | 1.795 ± 0.002 | 1.849 (average) | scispace.comaip.org |
Electron diffraction has been a pivotal technique for determining the gas-phase structure of IF7. Early studies provided the first experimental evidence for its pentagonal bipyramidal shape. aip.org More advanced studies have refined this picture, revealing that the molecule is not perfectly D5h but is distorted. umich.eduresearchgate.net The experimental radial distribution function from electron diffraction patterns is compared with theoretical models to determine the best-fit structure. umich.eduresearchgate.net
These studies have established that free vapor-phase IF7 molecules are pentagonal bipyramids with shorter axial than equatorial bonds. umich.eduaip.org The data also indicate that the five equatorial fluorine atoms are not perfectly coplanar. researchgate.netaip.org The molecule exhibits an average ring puckering displacement of 7.5° and an axial bend of 4.5°. umich.eduresearchgate.net This distortion from ideal D5h symmetry can be interpreted as either a static deformation leading to a C2 or Cs symmetry or as a dynamic pseudorotation process. umich.edu Electron diffraction alone cannot definitively distinguish between a static conformation and dynamic pseudorotation. umich.edu
Neutron diffraction has been instrumental in characterizing the solid-state structures of IF7, particularly at low temperatures. This technique is highly sensitive to the positions of fluorine atoms, providing detailed insights into the molecular arrangement in the crystalline state. researchgate.net
Neutron diffraction studies using a high-resolution powder diffractometer have successfully solved the previously unknown structure of the low-temperature phase, IF7 (III). scispace.comaip.orgresearchgate.net This phase crystallizes in the orthorhombic space group Pbab. aip.orgresearchgate.net Within this phase, the IF7 molecule maintains its nearly perfect pentagonal bipyramidal geometry. scispace.comaip.org The I(Feq)5 unit, however, is slightly puckered, with two of the five equatorial fluorine atoms showing puckering displacements of 2.7°, which results in the molecule having C2 symmetry. scispace.comaip.org
Table 2: Crystallographic Data for IF7 (III)
| Parameter | Value | Source(s) |
| Crystal System | Orthorhombic | aip.orgresearchgate.net |
| Space Group | Pbab (No. 54) | aip.orgresearchgate.net |
| a | 852.160(4) pm | aip.orgresearchgate.net |
| b | 884.096(4) pm | aip.orgresearchgate.net |
| c | 599.089(2) pm | aip.orgresearchgate.net |
| Formula units per unit cell | 4 | aip.orgresearchgate.net |
Neutron diffraction studies have revealed that IF7 undergoes two distinct order-disorder phase transitions as it cools from a plastic crystalline phase (IF7 (I)) to the fully ordered phase (IF7 (III)). scispace.comaip.org
The first phase transition occurs at approximately 150 K. scispace.comaip.org In this transition, the IF7 molecules align with respect to their axial fluorine-iodine-axial fluorine (Fax–I–Fax) units. scispace.comaip.org
The second transition takes place at around 100 K. scispace.comaip.org This transition involves the ordering of the equatorial I(Feq)5 units. scispace.comaip.org These units arrange into two sets of five-membered rings, with their vertices pointing in opposite directions along the orthorhombic c-axis. aip.org Evidence suggests that this ordering process is temperature-dependent, with a small amount of residual disorder remaining even at very low temperatures. At 77 K, the residual disorder is about 5%, which decreases to 1.4% at 5 K. aip.org These findings clarify that there are only three solid phases of IF7 at ambient pressure. researchgate.net
Advanced Spectroscopic Characterization of Iodine Heptafluoride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been a pivotal tool in understanding the behavior of iodine heptafluoride, particularly in its solid phases and in elucidating the nature of its fluorine environments.
¹⁹F NMR Studies and Line Shape Analysis
The ¹⁹F NMR spectrum of this compound at room temperature presents as a very broad doublet. scite.aicdnsciencepub.com This observed line shape has been interpreted as a partially collapsed sextet. cdnsciencepub.com This phenomenon arises from the coupling of the seven fluorine atoms to the iodine nucleus (¹²⁷I), which possesses a spin of 5/2 and is undergoing quadrupole relaxation. scite.aiminsky.aicdnsciencepub.comresearchgate.net Theoretical calculations of the line shape for a magnetic nucleus coupled to a nucleus with a spin of 5/2 that is subject to quadrupole relaxation show good agreement with the experimental spectrum of IF₇. scite.aiminsky.aicdnsciencepub.comresearchgate.net The iodine-fluorine coupling constant, J(IF), has been determined to be approximately 2100 c/s. scite.aiminsky.ai In the liquid phase just above the melting point, the peak-to-peak width of the derivative of the ¹⁹F NMR absorption signal is 7.8 kHz. tandfonline.com Upon solidification, the ¹⁹F line sharpens slightly to 5.5 kHz. tandfonline.com
Investigation of Apparent Magnetic Equivalence of Fluorine Atoms
Despite the pentagonal bipyramidal structure of IF₇, which would suggest two distinct fluorine environments (axial and equatorial), the ¹⁹F NMR spectrum indicates that all seven fluorine atoms are magnetically equivalent. cdnsciencepub.comminsky.airesearchgate.net This apparent equivalence is attributed to a rapid intramolecular exchange process between the axial and equatorial fluorine atoms. cdnsciencepub.comtandfonline.com This exchange provides a mechanism for the time-averaging of the different ligand environments, leading to a single observed signal. cdnsciencepub.com This phenomenon is not unique to this compound and has also been proposed to explain the magnetic equivalence of fluorine atoms in other molecules like phosphorus pentafluoride (PF₅). cdnsciencepub.com
Studies of Molecular Motions and Deformations in Solid Phases (¹⁹F and ¹²⁷I NMR/NQR)
Studies of solid this compound using ¹⁹F and ¹²⁷I NMR, as well as ¹²⁷I Nuclear Quadrupole Resonance (NQR), have revealed complex molecular dynamics and the existence of multiple solid phases. tandfonline.comtandfonline.com In addition to a previously known solid-solid transition at 153 K, two more transitions have been identified at 180 K and 96 K. tandfonline.comtandfonline.com The two high-temperature phases are characterized as plastic, indicating a high degree of rotational freedom. tandfonline.comtandfonline.com
In the ordered solid phases, analysis of the ¹⁹F second moments and longitudinal relaxation times indicates a fast intramolecular exchange between the axial and equatorial fluorine atoms, which occurs alongside a much faster reorientation of the molecule around its D₅ axis. tandfonline.comtandfonline.com The fast molecular rotations and slower molecular diffusion have been studied through ¹⁹F and ¹²⁷I relaxation times. tandfonline.comtandfonline.com The effects of translational diffusion on the ¹⁹F relaxation and line shape are observable from the melting point down to 222 K. tandfonline.com
Vibrational Spectroscopy (Raman and Infrared)
Vibrational spectroscopy provides further detail into the structure and fluxional nature of this compound.
Analysis of Infrared Activity in Specific Vibrational Modes
A key aspect of vibrational spectroscopy is determining which vibrational modes are infrared active. For a vibration to be IR active, it must cause a change in the molecule's dipole moment. orgchemboulder.com In the context of the D₅h symmetry of this compound, certain vibrational modes are expected to be infrared active while others are not. However, the dynamic distortions and pseudorotation within the molecule can influence these activities. researchgate.net For instance, the correlation between the ring pucker and an induced axial bend can impart significant infrared activity to certain modes in overtones and combination bands. researchgate.netumich.edu The fundamental frequency ν9 was observed in the infrared spectrum of gaseous IF₅ at 189.0 ± 0.7 cm⁻¹, and the unobserved ν5 was calculated to be 181 ± 20 cm⁻¹ based on calorimetric data. researchgate.net
Electron Diffraction and X-ray Diffraction Applications
Electron and X-ray diffraction are principal techniques for determining the precise three-dimensional arrangement of atoms in both gaseous and solid states. For this compound, these methods have been instrumental in defining its complex structure.
Gas-Phase Electron Diffraction for Molecular Geometry
Gas-phase electron diffraction has been a cornerstone in establishing the molecular geometry of this compound. Early studies using this technique were pivotal in revealing the molecule's highly symmetric structure. aip.org Analysis of electron diffraction patterns confirmed that in the vapor phase, this compound adopts a pentagonal bipyramidal geometry, consistent with D₅h symmetry. aip.org
This structure consists of a central iodine atom bonded to seven fluorine atoms. Five of these fluorine atoms are arranged in a pentagonal plane around the iodine atom (equatorial positions), while the remaining two are positioned on opposite sides of this plane, along the principal axis (axial positions).
Detailed analysis of the diffraction data has allowed for the determination of key structural parameters. Research has shown that the axial I-F bonds are slightly shorter than the equatorial I-F bonds. One study reported axial bond lengths of 1.786 ± 0.007 Å and equatorial bond lengths of 1.858 ± 0.004 Å. umich.eduresearchgate.net However, other analyses have also reported an average I-F distance of approximately 1.825 ± 0.015 Å, with a spread of about 0.06 Å, suggesting the distances are nearly equal. aip.orgscispace.com
Further investigations have revealed minor distortions from the ideal D₅h symmetry. These distortions include a puckering of the equatorial fluorine ring and a bending of the axial F-I-F bond. umich.edu The observed deviations are thought to be a result of pseudorotational motions within the molecule, where the axial and equatorial fluorine atoms can interchange positions. umich.edu This fluxional behavior is a key feature of this compound's molecular dynamics.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Geometry | Pentagonal Bipyramidal (D₅h symmetry) | |
| Axial I-F Bond Length | 1.786 ± 0.007 Å | umich.eduresearchgate.net |
| Equatorial I-F Bond Length | 1.858 ± 0.004 Å | umich.eduresearchgate.net |
| Average I-F Bond Length | 1.825 ± 0.015 Å | aip.orgscispace.com |
| Ring Puckering Displacement | ~7.5° | umich.edu |
| Axial Bend Displacement | ~4.5° | umich.edu |
Crystallographic Insights from Related Iodine Compounds
While gas-phase studies reveal the structure of isolated molecules, X-ray crystallography provides indispensable information about the arrangement of molecules in the solid state. A neutron diffraction study of the low-temperature phase of this compound (IF₇ (III)) revealed that it crystallizes in the orthorhombic space group Pbab. scispace.comresearchgate.net In this solid phase, the IF₇ molecule maintains its nearly perfect pentagonal bipyramidal shape. The axial bond length was determined to be 179.5(2) pm, and the average equatorial bond length was 184.9 pm. scispace.com A slight puckering of the equatorial fluorine atoms was also observed. scispace.com At higher temperatures, just below its melting point, this compound exists in a body-centered cubic phase, which is indicative of a disordered structure where the molecules are likely rotating. osti.gov
The study of related iodine fluorides by crystallographic methods also offers valuable comparative insights. For instance, Iodine Pentafluoride (IF₅) has a square pyramidal structure in the solid state, as determined by X-ray diffraction. wikipedia.orgacs.org Its crystal structure is monoclinic. wikipedia.orgIodine Trifluoride (IF₃) is unstable, but its structure is predicted by VSEPR theory to be T-shaped, with the iodine atom having two lone pairs of electrons. wikipedia.org These related compounds highlight the diversity of structures and bonding that iodine can adopt in its various fluoride (B91410) compounds. libretexts.org
| Compound | Crystal System | Space Group | Molecular Geometry in Solid State | Reference |
|---|---|---|---|---|
| This compound (low temp.) | Orthorhombic | Pbab | Pentagonal Bipyramidal | scispace.comresearchgate.net |
| This compound (high temp.) | Cubic | - | Disordered (rotating molecules) | osti.gov |
| Iodine Pentafluoride | Monoclinic | - | Square Pyramidal | wikipedia.org |
| Iodine Trifluoride | Unstable, T-shaped geometry predicted | wikipedia.org |
Other Spectroscopic Techniques for Iodine Species Analysis
Beyond diffraction methods, a range of other spectroscopic techniques are crucial for characterizing the electronic structure and elemental composition of systems containing iodine species.
UV-Vis Spectrophotometry for Iodine Species
UV-Vis spectrophotometry, which measures the absorption of ultraviolet and visible light by a substance, is a valuable tool for studying iodine-containing species. The color of halogen and interhalogen compounds is a direct result of their absorption spectra. uci.edu For instance, the absorption maximum (λmax) of iodine (I₂) is around 520 nm, leading to its characteristic purple color in non-coordinating solvents. docbrown.info
The UV-Vis spectra of interhalogen compounds are distinct from their constituent halogens. units.it The formation of charge-transfer complexes between iodine and other molecules can be readily investigated using this technique, as these complexes often exhibit new, intense absorption bands. uci.edu While specific UV-Vis studies on this compound are not extensively documented in readily available literature, the principles of the technique suggest its utility in monitoring reactions involving IF₇ and detecting the formation or consumption of colored iodine species. For example, the appearance of the I₂ absorption band could indicate the decomposition of an iodine fluoride. The technique is also sensitive to the formation of ions such as the triiodide ion (I₃⁻), which has its own characteristic absorption bands. docbrown.infoacs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Iodine Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is a diamagnetic molecule with no unpaired electrons and therefore EPR-silent, this technique is highly effective for studying iodine-containing radicals.
The electrochemical or photochemical generation of iodine radicals (I•) can be confirmed and characterized by EPR spectroscopy, often through the use of spin-trapping agents that form stable radical adducts. scielo.org.mxnih.gov For example, the reaction of iodine radicals with spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) produces a characteristic EPR spectrum that allows for the identification and quantification of the transient iodine radical. scielo.org.mxresearchgate.net EPR has been instrumental in studying the role of iodine radicals in various chemical and biological systems, such as in the iodination of tyrosine. nih.gov The technique can also be used to investigate the magnetic properties of materials doped with iodine, where the interaction of iodine with the host material can lead to the formation of paramagnetic centers. researchgate.net
X-ray Fluorescence (XRF) for Elemental Distribution in Systems
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It works by bombarding a sample with X-rays and measuring the characteristic secondary (or fluorescent) X-rays emitted from the sample. XRF is capable of detecting a wide range of elements, including both iodine and fluorine. rigaku.comspectro.com
The primary application of XRF in the context of systems containing this compound would be for elemental analysis and mapping. numberanalytics.com This can be particularly useful for confirming the presence and quantifying the amount of iodine and fluorine in a sample, or for determining the elemental distribution on a surface. rsc.orgbruker.com For example, μ-XRF mapping can visualize the spatial distribution of fluorine-containing compounds on various surfaces. rsc.org While XRF does not provide information about the chemical bonding or molecular structure, it is a powerful tool for quality control, material identification, and investigating the elemental makeup of complex systems. metrohmusa.com The analysis of fluorine can be more challenging than for heavier elements due to its lower energy fluorescent X-rays, often requiring specialized instrumentation like wavelength-dispersive XRF (WDXRF). rigaku.com
Computational Chemistry and Theoretical Modeling of Iodine Heptafluoride
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational changes and dynamic processes.
Iodine heptafluoride is known for its fluxional behavior, specifically a type of intramolecular motion known as pseudorotation. wikidoc.org Electron diffraction studies have shown that IF₇ has a pentagonal bipyramidal structure that is distorted from the ideal D₅h symmetry. umich.eduresearchgate.net The molecule undergoes ring puckering displacements and axial bending, which leads to a dynamic rearrangement of the fluorine atoms. researchgate.net
This process, often called the Bartell mechanism, involves the molecule passing through intermediate structures of C₂ and Cₛ symmetry. researchgate.netsmu.edu The simplest interpretation of experimental data is that the molecule undergoes nearly free pseudorotation along a pathway connecting ten equivalent C₂ structures via Cₛ intermediates. researchgate.net This motion is characterized by the five equatorial fluorine atoms being displaced from a planar configuration to form a puckered, pseudorotating ring. The axial fluorine atoms are consequently bent away from the principal axis. annualreviews.org The axial bonds in IF₇ are shorter than the equatorial bonds. researchgate.net
Structural Parameters of this compound (IF₇) from Electron Diffraction
| Parameter | Value |
|---|---|
| Axial Bond Length (I-Fax) | 1.786 ± 0.007 Å |
| Equatorial Bond Length (I-Feq) | 1.858 ± 0.004 Å |
| Average Ring Puckering Angle | 7.5° |
| Average Axial Bend Angle | 4.5° |
The dynamics of IF₇'s pseudorotation are governed by its potential energy surface (PES). The PES is a multidimensional surface that describes the potential energy of the molecule as a function of its atomic coordinates. science.govcambridge.org Analysis of the PES for IF₇ reveals that it is very flat, which allows for large-amplitude deformations with a low energy cost. umich.edu
The distortion from D₅h symmetry can be interpreted using the valence-shell electron-pair repulsion (VSEPR) theory, suggesting an effective repulsive force law between electron pairs. researchgate.net The shape of the PES dictates the pathways for conformational changes. acs.org For IF₇, the PES shows that the ring pucker and the axial bend are coupled motions. umich.edu This coupling is responsible for observable effects such as the skewing of the radial distribution peak for axial-equatorial fluorine distances and likely gives the molecule a transient dipole moment. umich.eduresearchgate.net The low energy barrier on the PES facilitates the rapid, large-amplitude motion characteristic of pseudorotation. umich.edu
Theoretical Predictions and Experimental Validation
Validation of VSEPR Theory Predictions of Molecular Geometry
The molecular geometry of this compound (IF₇) serves as a key example for understanding molecules with seven electron pairs around a central atom. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the structure of a molecule is determined by minimizing the electrostatic repulsion between the electron pairs in the valence shell of the central atom. For this compound, the central iodine atom has seven valence electrons, and it forms single bonds with seven fluorine atoms, resulting in a total of seven bonding pairs and no lone pairs. researchgate.net
VSEPR theory predicts that for a central atom with seven bonding pairs and zero lone pairs, the geometry that minimizes repulsions is a pentagonal bipyramidal structure. lookchem.comresearchgate.net This arrangement places five fluorine atoms in equatorial positions, forming a pentagon around the central iodine atom, with the remaining two fluorine atoms occupying the axial positions, one above and one below the equatorial plane. dechema.de This geometry corresponds to an sp³d³ hybridization of the central iodine atom. researchgate.net The idealized bond angles in this D₅h symmetry structure are predicted to be 72° between adjacent equatorial fluorine atoms, 90° between the axial and equatorial fluorine atoms, and 180° between the two axial fluorine atoms. dechema.de
Correlation with Spectroscopic Data and Electron Diffraction Results
Experimental studies, most notably gas-phase electron diffraction, have been crucial in validating and refining the theoretical model of this compound's structure. acs.org These experiments confirm that the time-averaged structure of IF₇ is indeed a pentagonal bipyramid. acs.org However, the experimental data also reveal significant deviations from the idealized, static D₅h symmetry predicted by simple VSEPR theory. acs.org
Electron diffraction studies by Adams, Bartell, and others provided precise measurements of the bond lengths, showing a distinction between the axial and equatorial bonds. acs.orgacs.org The axial I-F bonds were found to be shorter than the equatorial I-F bonds, a detail not predicted by the basic VSEPR model. acs.org
Furthermore, the experimental results indicated that the molecule is not rigid. It undergoes a low-energy deformational motion known as pseudorotation. acs.org This dynamic process, termed the Bartell mechanism for heptacoordinated systems, involves a concerted motion of the fluorine atoms that causes the molecule to distort from its ideal D₅h symmetry through ring puckering and axial bending displacements. lookchem.comacs.org This fluxional behavior means the molecule continuously rearranges between equivalent structures, which explains certain features in its spectroscopic and diffraction data that are inconsistent with a static model. acs.orgmdpi.com The distortion from perfect symmetry, interpreted through a points-on-a-sphere model, is consistent with bond-bond repulsion theories. acs.org
| Parameter | VSEPR Theory Prediction | Electron Diffraction Data acs.orgacs.org |
|---|---|---|
| Molecular Geometry | Pentagonal Bipyramidal | Pentagonal Bipyramidal (with distortions) |
| Axial I-F Bond Length | N/A (assumed equal) | 1.786 Å |
| Equatorial I-F Bond Length | N/A (assumed equal) | 1.858 Å |
| Axial-Equatorial Bond Angle | 90° | ~90° (dynamic average) |
| Equatorial-Equatorial Bond Angle | 72° | ~72° (dynamic average) |
| Molecular Motion | Static | Fluxional (Pseudorotation) |
Thermochemical and Kinetic Modeling of Iodine Systems (Applicable to IF₇)
Determination of Enthalpies of Formation and Bond Dissociation Energies
Computational chemistry provides powerful tools for determining the thermochemical properties of molecules like this compound, which can be challenging to measure experimentally. nih.gov High-level ab initio methods, such as Coupled Cluster theory with single, double, and perturbative triple excitations [CCSD(T)], are employed to calculate these properties with high accuracy. researchgate.netacs.org These calculations can determine atomization energies, which are then used to derive standard enthalpies of formation (ΔfH°) and bond dissociation energies (BDE). researchgate.net
The standard enthalpy of formation for gaseous IF₇ has been determined both calorimetrically and through high-level calculations. Bomb calorimetry experiments measuring the combustion of iodine in fluorine gas yielded a value of -229.80 ± 0.54 kcal/mol for the standard enthalpy of formation of gaseous IF₇ at 298.15 K. lookchem.com This value is in excellent agreement with the data from the NIST-JANAF Thermochemical Tables, which list -961.06 kJ/mol (-229.70 kcal/mol). nist.gov
Bond dissociation energy (BDE) refers to the enthalpy change of breaking a specific bond through homolysis. wikipedia.org For a molecule like IF₇, one can consider the successive removal of fluorine atoms, each with a different BDE, or the average BDE, which is one-seventh of the total atomization energy of the molecule. These values are predicted computationally using methods like CCSD(T) and Density Functional Theory (DFT). acs.orgresearchgate.net
| Property | Value | Source/Method |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -229.80 ± 0.54 kcal/mol | Experimental (Bomb Calorimetry) lookchem.com |
| -961.06 kJ/mol (-229.70 kcal/mol) | NIST-JANAF Database nist.gov | |
| Average I-F Bond Energy | Computationally Derived | Calculated from total atomization energy via methods like CCSD(T) researchgate.netacs.org |
Elucidation of Reaction Pathway Energetics
Theoretical modeling is essential for understanding the energetics of chemical reactions, including activation energies and reaction enthalpies, which define the kinetic and thermodynamic feasibility of a process. wikipedia.org For this compound, this includes its formation from the elements and its decomposition pathways.
The formation of IF₇ from iodine and fluorine gas is a highly exothermic reaction, as shown by its large negative enthalpy of formation: I₂(g) + 7F₂(g) → 2IF₇(g)
Despite the thermodynamic favorability of formation at standard conditions, IF₇ has limited thermal stability. It is known to decompose back to iodine pentafluoride and fluorine gas at temperatures around 200°C. mdpi.com IF₇(g) ⇌ IF₅(g) + F₂(g)
Furthermore, the energetics of other reactions involving IF₇ can be calculated and used to build a self-consistent thermochemical network. For example, the standard enthalpy change for the reaction between this compound and iodine gas has been used in conjunction with known enthalpies of formation to calculate the enthalpy of formation for iodine monofluoride (IF).
The reaction is: IF₇(g) + I₂(g) → IF₅(g) + 2IF(g) with a known ΔH°rxn = -89 kJ.
Such calculations are vital for understanding the reactivity and stability of IF₇ and for predicting its behavior in various chemical environments.
Reactivity and Advanced Reaction Pathways of Iodine Heptafluoride
Role as a Strong Fluorinating Agent
Iodine heptafluoride is recognized as a potent fluorinating agent, capable of introducing fluorine atoms into other molecules. studfile.nethaz-map.comchemicopedia.comguidechem.com This property is fundamental to its use in various chemical syntheses. The molecule's unusual pentagonal bipyramidal structure may contribute to its reactivity. evitachem.comwikipedia.orgguidechem.com
Comparative Fluorinating Strength with other Interhalogens (e.g., IF₅)
While both this compound (IF₇) and iodine pentafluoride (IF₅) are effective fluorinating agents, IF₇ is considered the more active of the two. google.com This increased reactivity is a consequence of the higher number of fluorine atoms and the higher oxidation state of iodine in IF₇. However, its fluorinating power is less than that of elemental fluorine. google.com Most reactions involving IF₇ are similar to those of IF₅, with the key difference being that IF₇ cannot undergo further fluorine addition reactions. studfile.net
Applications in Organic and Inorganic Fluorination Reactions
This compound is utilized in both organic and inorganic chemistry for fluorination reactions. guidechem.com In organic synthesis, it can introduce fluorine into various organic compounds, although when used in its pure form, it can cause carbonization. studfile.netchemicopedia.com For this reason, it is often diluted to achieve the desired fluoro-derivatives. studfile.net Organic iodine compounds are important as intermediates or reagents in the manufacturing of pharmaceuticals and agrochemicals. worldiodineassociation.com
In the realm of inorganic chemistry, IF₇ reacts with a variety of substances to form their corresponding fluorides. studfile.net A notable application is in the nuclear industry for uranium decontamination. It is also used in the synthesis of fluorinated graphene derivatives.
Oxidizing Properties and Mechanisms
This compound is a strong oxidizing agent, a property stemming from the high positive oxidation state of the central iodine atom. wikipedia.orgguidechem.comwikipedia.org This makes it capable of accepting electrons from other substances, leading to their oxidation.
Oxidation of Organic Materials in Chemical Synthesis
The potent oxidizing nature of IF₇ allows it to react vigorously with organic materials. evitachem.com Contact with combustible materials can lead to fire. wikipedia.org This strong oxidizing capability is harnessed in chemical manufacturing and synthesis, where it can facilitate the conversion of organic substrates into more complex molecules.
Multi-Electron Transfer Reactions in Iodine Chemistry
The iodine atom in this compound is in its +7 oxidation state, its highest possible. wikipedia.orgwebelements.com This high oxidation state is more stable for iodine compared to other halogens like chlorine and bromine. wikipedia.org The molecule's pentagonal bipyramidal geometry is thought to facilitate effective overlap with electron-rich sites in substrates, enabling electron transfer. evitachem.com Reactions involving IF₇ often involve the transfer of multiple electrons as the iodine atom is reduced to a lower oxidation state.
Decomposition Pathways and Stability Studies
This compound is thermally unstable. At temperatures around 200°C, it undergoes decomposition to yield iodine pentafluoride (IF₅) and fluorine gas (F₂). evitachem.comwikipedia.org
IF₇ → IF₅ + F₂ evitachem.com
The compound is also sensitive to moisture and reacts violently with water in a process called hydrolysis. This reaction produces iodic acid (HIO₃) and hydrofluoric acid (HF). evitachem.comwindows.net
IF₇ + 3H₂O → HIO₃ + 6HF evitachem.com
Under normal storage conditions, this compound is considered stable. windows.net However, it is incompatible with a range of substances including water, acids, bases, combustible materials, and various metals. guidechem.comwindows.net
| Reaction Type | Reactants | Products | Conditions |
| Thermal Decomposition | This compound (IF₇) | Iodine Pentafluoride (IF₅), Fluorine (F₂) | ~200°C |
| Hydrolysis | This compound (IF₇), Water (H₂O) | Iodic Acid (HIO₃), Hydrofluoric Acid (HF) | Presence of water |
Thermal Decomposition to Iodine Pentafluoride and Fluorine Gas
This compound (IF₇) is a thermally unstable compound. When subjected to elevated temperatures, it undergoes a decomposition reaction to yield iodine pentafluoride (IF₅) and fluorine gas (F₂). evitachem.comwikipedia.org This process typically occurs at temperatures around 200 °C. evitachem.comwikipedia.org The reaction represents a reduction of the iodine center from a +7 oxidation state in IF₇ to a +5 oxidation state in IF₅.
The decomposition reaction can be represented by the following equation: IF₇(g) → IF₅(g) + F₂(g) evitachem.com
This thermal instability is a key characteristic of this compound, distinguishing it from the more stable lower iodine fluorides. The preparation of IF₇ itself requires specific temperature controls to favor its formation over decomposition, often involving the fluorination of IF₅ at elevated temperatures (e.g., 270 °C), highlighting the reversible nature of the system under different conditions. evitachem.com
| Reaction Summary | |
| Reactant | This compound (IF₇) |
| Products | Iodine Pentafluoride (IF₅), Fluorine Gas (F₂) |
| Condition | Heating to approx. 200 °C |
| Reaction Type | Thermal Decomposition |
Reactions under Extreme Conditions
The behavior of this compound and other iodine-fluorine systems under extreme pressure has been a subject of theoretical investigation, leading to predictions of novel chemical species. While the maximum coordination number for iodine is typically seven in neutral molecules like IF₇, computational studies suggest that high pressure can induce the formation of hypercoordinated compounds. rsc.orgacs.org
First-principles swarm structure calculations have been employed to predict the phase diagram of binary iodine fluorides at high pressures (T → 0 K). rsc.orgresearchgate.net These studies forecast the pressure-induced formation of a neutral iodine octafluoride (IF₈) compound. rsc.org This predicted IF₈ phase is dynamically unstable at atmospheric pressure but is calculated to become stable at approximately 300 GPa. rsc.org
The predicted structure of this high-pressure IF₈ phase is notable. Unlike the square antiprismatic geometry of the known anionic octafluoride (IF₈⁻), the neutral IF₈ molecule is predicted to adopt a quasi-cubic molecular configuration. rsc.org The formation and stability of this hypercoordinated structure are attributed to the valence expansion of iodine under immense pressure, where the 5d orbitals of iodine lower in energy and participate in chemical bonding. rsc.org This involvement of d-orbitals effectively makes the predicted IF₈ not only hypercoordinated but also hypervalent. rsc.org Such high-pressure studies are crucial for expanding the known limits of iodine chemistry and understanding bonding in extreme environments.
| Predicted High-Pressure Compound | |
| Formula | IF₈ (neutral) |
| Predicted Stability Pressure | ~300 GPa |
| Predicted Geometry | Quasi-cube molecular configuration |
| Key Theoretical Finding | Pressure-induced valence expansion of iodine involving 5d orbitals. rsc.org |
Ligand Exchange and Functional Group Transfer Reactions (General for hypervalent iodine reagents)
Ligand exchange is a fundamental reaction pathway for hypervalent iodine compounds. nih.govacs.org This process involves the substitution of one or more ligands on the iodine center with another nucleophile. While IF₇ itself is primarily a powerful fluorinating agent, the concept of ligand exchange is a cornerstone of the reactivity of other hypervalent iodine reagents, particularly those in the +3 oxidation state (λ³-iodanes), such as (diacetoxyiodo)benzene (B116549) (PIDA) and (dichloroiodo)arenes. nih.govrsc.orgadelphi.edu
The general mechanism can proceed through either an associative pathway, where the nucleophile coordinates to the iodine center before the original ligand departs, or a dissociative pathway. rsc.org This versatility allows for the in situ generation of different hypervalent iodine reagents by simply introducing an appropriate additive or source for the new ligand. nih.gov For instance, (dichloroiodo)arenes can be synthesized via ligand exchange from other hypervalent iodine compounds using a chloride anion source, and they can, in turn, undergo further ligand exchange to create other reagents. nih.govacs.org Similarly, the acetate (B1210297) ligands of PIDA can be exchanged with other carboxylic acids, a strategy used to modify the reagent's solubility and reactivity. adelphi.edu This capacity for ligand exchange is crucial for their role as group transfer reagents, where they deliver functional groups to a wide range of substrates. rsc.org
A defining characteristic of hypervalent iodine compounds, including those with iodine in the +3, +5, and +7 oxidation states, is the pronounced electrophilicity of the iodine atom. rsc.orgprinceton.edu This electrophilic nature is a primary driver of their reactivity. princeton.edu The bonding in these molecules, often described by the 3-center-4-electron (3c-4e) bond model, results in a partially positively charged iodine center, making it highly susceptible to attack by nucleophiles. rsc.orgmdpi.com
In high-oxidation state species like IF₇, the iodine atom is bonded to seven highly electronegative fluorine atoms, which significantly withdraws electron density and enhances the iodine's electrophilicity. For iodine(III) reagents, this strong electrophilicity, combined with the excellent leaving group ability of the iodobenzene (B50100) moiety, facilitates reactions under mild conditions. princeton.edu The initial step in many reactions involving hypervalent iodine reagents is the attack of a nucleophile on the electrophilic iodine center. princeton.edu This fundamental property enables their use as powerful oxidizing agents and in a wide array of synthetic transformations, including oxidative functionalizations and group transfer reactions. rsc.orgresearchgate.net
While many reactions of hypervalent iodine reagents are explained by ionic mechanisms (like nucleophilic attack and reductive elimination), there is significant evidence for the involvement of radical pathways. nih.govorganic-chemistry.orgresearchgate.net Iodine-mediated reactions can proceed through free radical mechanisms, which can be initiated by heat, visible light, or interaction with other reagents. researchgate.netrsc.org
Mechanistic investigations have identified several ways radical processes can occur:
Homolytic Cleavage: The formation of key iodine radicals can be induced by the homolysis (cleavage) of the I-I bond in molecular iodine or from other precursors through heat or light. researchgate.net
Single Electron Transfer (SET): Iodine can induce the decomposition of peroxides via a single electron transfer mechanism, generating other radical species. researchgate.net
Formation of Covalent Bonds: A substrate can form a covalent bond with iodine, which then participates in a subsequent radical reaction. researchgate.net
Advanced Applications in Chemical Synthesis and Materials Science Research
Catalysis in Organic and Inorganic Synthesis
While iodine and its various compounds are recognized as active catalysts in numerous reactions, the specific catalytic applications of iodine heptafluoride are highly specialized. worldiodineassociation.com
Iodine and its compounds serve as essential catalysts in the production of synthetic rubbers, including stereospecific polymers like polybutadiene (B167195) and polyisoprene. worldiodineassociation.com These catalysts play a crucial role in controlling the polymer's microstructure, which in turn determines its physical properties. While the broader class of iodine compounds is utilized for these polymerizations, specific research data detailing the direct use of this compound (IF7) as the primary catalyst for producing stereospecific polybutadiene and polyisoprene is not extensively documented in publicly available literature. worldiodineassociation.com The catalytic activity is generally attributed to the Lewis acidity and the ability of iodine compounds to initiate polymerization. diva-portal.org
In the processing of wood-derived products, iodine is employed as a catalyst to enhance the stability of materials like rosin (B192284) and tall oil. worldiodineassociation.com The catalytic process, known as disproportionation, involves the rearrangement of resin acids of the abietic type into more stable forms, such as dehydroabietic acid. inhancetechnologies.com This improves resistance to oxidation. researchgate.net While iodine is a known catalyst for this transformation, specific documentation citing this compound for this purpose is limited. worldiodineassociation.cominhancetechnologies.com The general mechanism relies on iodine's ability to facilitate hydrogen transfer at temperatures low enough to prevent undesirable side reactions like decarboxylation. inhancetechnologies.com
Production of Stereospecific Polymers (e.g., Polybutadiene, Polyisoprene)
Synthesis of Fluorinated Derivatives
As an exceptionally strong fluorinating agent, this compound is a key reagent in the synthesis of specialized fluorinated materials. wikipedia.org
One of the notable applications of this compound is in the synthesis of fluorinated graphene derivatives. The process of fluorination transforms the conductive, sp2-hybridized carbon sheet of graphene into an insulating, sp3-hybridized material known as fluorographene, with the general formula (CF)n. wikipedia.orgrsc.org This modification dramatically alters the material's electronic properties, opening up applications in electronics and sensors. nih.govkeele.ac.uk While various fluorinating agents such as xenon difluoride (XeF2) and elemental fluorine (F2) are commonly used, IF7 offers a powerful alternative for achieving high degrees of fluorination. rsc.orgnih.gov
Table 1: Comparison of Graphene and Fluorographene Properties
| Property | Graphene | Fluorographene ((CF)n) |
| Hybridization | sp2 | sp3 |
| Structure | 2D Honeycomb Lattice | 2D Sheet with C-F bonds |
| Conductivity | High (Metallic/Semiconducting) | Very Low (Insulating) |
| Key Applications | Electronics, Composites, Energy Storage | Insulators, Sensors, Graphene Derivatives |
This compound is intrinsically linked to the synthesis of perfluorinated organic compounds (PFOCs) through its relationship with iodine pentafluoride (IF5). IF7 is most commonly synthesized by the direct fluorination of IF5 at elevated temperatures (IF5 + F2 → IF7). cdnsciencepub.com
Iodine pentafluoride itself is a widely used reagent for producing fluorinated alkyl iodides, which are valuable intermediates in the synthesis of a variety of perfluorinated compounds. worldiodineassociation.comnih.gov These PFOCs are used to create highly stable materials with properties like water and oil repellency for textiles and in the formulation of fire-extinguishing foams. worldiodineassociation.com Given that IF7 is a more powerful fluorinating agent than IF5, its chemistry is of significant interest in this field, and it can be used to drive fluorination reactions to completion. wikipedia.orgguidechem.com Furthermore, processes exist to recover IF5 from gas streams containing IF7, highlighting the interchangeability and relevance of both compounds in the production cycles of fluorochemicals. epo.org
Fluorinated Graphene Derivatives
Industrial and Material Science Research Applications
The unique properties of this compound have led to its use in several specialized high-technology and research fields.
Table 2: Key Industrial and Research Applications of this compound
| Application Area | Specific Use | Underlying Principle | Citations |
| Nuclear Industry | Decontamination of uranium deposits from equipment in enrichment plants. | IF7 gas reacts with solid uranium compounds (UOx, UFx) to form volatile uranium hexafluoride (UF6), which is then removed. | researchgate.netjaea.go.jpjaea.go.jp |
| Semiconductor Manufacturing | Etching and cleaning gas for processing equipment. | The high reactivity of IF7 allows for the precise removal of material from semiconductor surfaces and the cleaning of deposition chambers. | inhancetechnologies.comguidechem.comepo.orggoogle.com |
| Fundamental Chemistry Research | A model compound for studying hypervalent molecules and bonding theories. | Its unique pentagonal bipyramidal structure and fluxional behavior (Bartell mechanism) provide insights into molecular geometry and dynamics. | usc.edu |
| Materials Science | Research into material behavior under extreme conditions. | High-pressure studies on IF7 have revealed phase transitions to non-molecular, polyhedral structures, advancing the understanding of hypervalent compounds. | |
| Chemical Synthesis | A powerful fluorinating agent. | Reacts with most elements and can fluorinate even stable materials like glass, making it useful for creating novel inorganic compounds. | wikipedia.orgguidechem.comlibretexts.org |
In the nuclear industry, IF7 gas is used for the in-situ decontamination of equipment from uranium enrichment plants. researchgate.netjaea.go.jp It effectively converts non-volatile uranium deposits into gaseous uranium hexafluoride (UF6), which can be safely captured and removed. jaea.go.jp This dry decontamination technique is crucial for the decommissioning of nuclear facilities. researchgate.net
In the semiconductor industry, the purity and high reactivity of IF7 make it valuable as an etching and cleaning gas. guidechem.comgoogle.comgoogle.com It is used to remove residues and prepare surfaces during the fabrication of microelectronic devices. epo.org
From a research perspective, this compound is a canonical example of a hypervalent molecule, exceeding the standard octet rule of bonding. Its pentagonal bipyramidal structure is a key case study for the Valence Shell Electron Pair Repulsion (VSEPR) theory. guidechem.com Furthermore, its molecules exhibit a unique pseudorotational motion known as the Bartell mechanism, making it a subject of interest for understanding molecular dynamics.
Uranium Decontamination in Nuclear Industries
In the nuclear industry, the decommissioning of facilities such as uranium enrichment plants presents a significant challenge in managing uranium-contaminated equipment. researchgate.net this compound (IF₇) serves as a powerful gaseous fluorinating agent for the dry decontamination of these components. jaea.go.jp The process involves the reaction of IF₇ with solid uranium deposits, such as uranium oxides or uranyl fluoride (B91410), which are converted into gaseous uranium hexafluoride (UF₆). osti.gov This volatile UF₆ can then be safely removed from the equipment and recovered through chemical trapping or freezing. researchgate.net
This gas-phase decontamination technique is particularly useful for the internal surfaces of complex equipment like gas centrifuges. researchgate.net Research has demonstrated the feasibility of this method, with studies focusing on optimizing the efficiency and understanding the decontamination mechanism. researchgate.netjaea.go.jp One approach, known as the long-term, low-temperature (LTLT) process, has shown particular promise. researchgate.net The use of IF₇ is a critical step planned for the decontamination of gas centrifuges before they are dismantled, allowing for the potential recycling of materials or their disposal as nonradioactive waste. researchgate.net
Table 1: Physical and Chemical Properties of this compound Click on the headers to sort the table.
| Property | Value |
| Chemical Formula | IF₇ wikipedia.org |
| Molar Mass | 259.89 g/mol bionity.com |
| Appearance | Colorless gas wikipedia.org |
| Structure | Pentagonal bipyramidal wikipedia.orgbionity.com |
| Melting Point | 4.5 °C (Triple Point) wikipedia.orgbionity.com |
| Boiling Point | 4.8 °C (Sublimes at 1 atm) wikipedia.orgbionity.com |
| Key Application | Strong fluorinating agent studfile.net |
Advanced Oxidative Water Treatment Processes Utilizing Iodine Species
A novel electrochemical advanced oxidation system (AOS) has been developed for water disinfection and decontamination, which utilizes iodine species. scholaris.cawateronline.com This process, also referred to as an electrochemical advanced oxidative process (eAOP), generates highly reactive iodine and iodine oxides in-situ at the system's anodes from potassium iodide (KI). wateronline.comacs.orgx-mol.net These active species are effective at inactivating microorganisms and degrading hard-to-treat organic contaminants like pharmaceuticals and other micropollutants. wateronline.com
Research has shown this system demonstrates an exceptionally high rate of inactivation of Escherichia coli (a 6-log₁₀ reduction) at a low current density and with a short contact time. x-mol.net The killing efficiency of this reactor surpasses what would be expected from conventional iodine-based electrochemical treatments or other advanced oxidation systems alone. acs.orgx-mol.net This enhanced performance is potentially linked to the production of highly oxidized iodine species with an oxidation state higher than periodate (B1199274) (IO₄⁻), as revealed by operando X-ray absorption spectroscopy. acs.orgx-mol.net While the formation of iodinated disinfection by-products (I-DBPs) is a consideration, studies have found that the levels of compounds like iodoform (B1672029) produced in treated river water and wastewater effluents are low and comparable to those in conventionally disinfected water. scholaris.caresearchgate.net
Role of Iodine Compounds in Energy Materials Research (e.g., Solar Cells)
Iodine compounds are integral to the advancement of perovskite solar cells (PSCs), a promising technology in renewable energy. reclaimedminerals.com The perovskite structure, which has a general chemical formula of ABX₃, frequently uses iodide as the 'X' anion. reclaimedminerals.com Key compounds include methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃) and lead iodide (PbI₂). reclaimedminerals.comperovskite-info.com
The function of iodide in PSCs is critical for several reasons:
Optimal Energy Properties: Iodide-based perovskites possess a bandgap of around 1.5 eV, which is ideal for absorbing the visible light spectrum. reclaimedminerals.com
Ease of Synthesis: Iodide perovskites can be manufactured at low temperatures with accessible methods, which helps to reduce production costs. reclaimedminerals.com
Despite their high efficiency, a major challenge for PSCs is their stability, as they can be sensitive to moisture and light, leading to degradation and the release of molecular iodine (I₂). perovskite-info.comrsc.org To address this, researchers are incorporating other iodine compounds to improve stability. Copper iodide (CuI) has emerged as a promising material to be used as a hole transport material (HTM), replacing more expensive and less stable organic alternatives. calibrechem.com An additional layer of copper iodide can also passivate the perovskite surface, reducing defects and improving the device's stability and performance. perovskite-info.comcalibrechem.com
Development of Novel Reagents and Synthetic Strategies (General for hypervalent iodine)
Hypervalent iodine compounds, which contain an iodine atom in a high oxidation state, have become indispensable reagents in modern organic synthesis. walshmedicalmedia.com Their reactivity, often compared to that of transition metals, allows for a wide array of chemical transformations. nsf.gov
Hypervalent Iodine Reagents as Group Transfer Reagents
Hypervalent iodine(III) reagents, particularly λ³-iodanes and diaryliodonium salts, are widely employed as powerful electrophilic group-transfer reagents. acs.orgnih.gov These compounds can efficiently transfer a variety of functional groups—including aryl, alkynyl, alkenyl, and azido (B1232118) groups—to a substrate. acs.org The high stability of the aryl iodide byproduct that is formed provides the thermodynamic driving force for these reactions. nih.gov
These group transfer reactions can be performed under several conditions:
Metal-Free: Many transformations proceed spontaneously or with the help of organocatalysts. acs.orguw.edu.pl
Transition Metal Catalysis: Gold catalysts have proven particularly effective in facilitating reactions like alkynylations, acetoxylations, and arylations. rsc.org
Photocatalysis: Light-induced methods are also used to promote group transfer. acs.org
Organocatalysis, in particular, has been increasingly utilized to promote reactions with hypervalent iodine reagents, complementing their environmental and economic advantages. uw.edu.plthieme-connect.com This approach can involve the activation of the acceptor molecule or the hypervalent iodine reagent itself. thieme-connect.com
Sustainable Synthetic Methods in Hypervalent Iodine Chemistry
While hypervalent iodine reagents are valuable, their use has traditionally faced sustainability challenges. nsf.govresearchgate.net Key limitations include the need for stoichiometric or greater amounts of the reagent and the generation of significant iodoarene waste, which reduces atom economy. nsf.govnih.gov Furthermore, the synthesis of these reagents often relies on metal-based oxidants, adding to the waste stream. nsf.govresearchgate.net
Significant progress has been made to develop more sustainable methods:
Catalytic Systems: A major goal is to use hypervalent iodine compounds as catalysts rather than stoichiometric reagents, pairing them with a terminal oxidant. nsf.govresearchgate.net
Greener Oxidants: Research is focused on using more atom-economical and environmentally benign terminal oxidants, such as dioxygen (O₂), to generate the hypervalent iodine species in-situ. nsf.govresearchgate.net
Electrochemistry: Electrochemical methods offer a sustainable alternative for synthesizing hypervalent iodine reagents, using electricity to replace hazardous chemical oxidants. researchgate.net This allows for the generation of even unstable reagents under flow conditions. researchgate.net
These innovations are making hypervalent iodine chemistry a more "green" and efficient tool for a wide range of important organic reactions. walshmedicalmedia.comrsc.org
Future Research Directions and Emerging Areas
Exploration of New Reaction Pathways and Catalytic Cycles for Iodine Heptafluoride
The reactivity of hypervalent iodine compounds often mirrors that of transition metals, engaging in processes like oxidative addition, ligand exchange, and reductive elimination. e-bookshelf.decardiff.ac.uk This similarity suggests that IF7 and related iodine(VII) species hold significant, yet largely untapped, potential as catalysts in organic synthesis. Future research is directed towards designing and understanding catalytic cycles where IF7 can serve as a powerful and selective oxidizing or fluorinating agent. rsc.orgresearchgate.net
One promising area is the development of iodine-catalyzed oxidative functionalizations, which could provide a more sustainable alternative to reactions that traditionally rely on heavy metal catalysts. researchgate.netacs.org The ability of iodine to cycle between different oxidation states (e.g., I(VII), I(V), I(III)) is central to these potential catalytic applications. rsc.orgresearchgate.net Research efforts are focused on identifying reaction conditions and substrates where an iodine catalyst can be efficiently regenerated and participate in multiple turnovers. For instance, catalytic systems for the oxidation of alcohols or the functionalization of alkenes and arenes are being investigated. rsc.org The development of such catalytic cycles would represent a significant advance, offering milder reaction conditions and reducing toxic metal waste. rsc.orgresearchgate.net
Development of Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Understanding the intricate mechanisms of reactions involving the highly reactive IF7 requires advanced analytical tools that can monitor chemical transformations as they happen. Real-time, in situ monitoring provides critical data on reaction kinetics, transient intermediates, and endpoint determination, which is essential for optimizing synthetic routes and ensuring safety. acs.orgmt.com
Future advancements lie in the application of sophisticated spectroscopic probes capable of withstanding the often harsh and corrosive environments of fluorination reactions. researchgate.net
Raman and Fourier-Transform Infrared (FTIR) Spectroscopy : These techniques are particularly well-suited for in situ monitoring. mt.comresearchgate.net Fiber-optic probes can be directly immersed into a reaction vessel, allowing for continuous data collection without disturbing the reaction. researchgate.netendress.com This provides insights into changes in molecular structure and concentration of reactants, intermediates, and products in real time. endress.commonomole.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : Techniques like continuous flow NMR allow for the direct observation of reaction progress, providing detailed structural information about the species involved. bruker.com This can be invaluable for elucidating complex reaction mechanisms and identifying short-lived intermediates.
These advanced methods help overcome challenges like the dynamic pseudorotation (Bartell mechanism) in IF7, which can complicate spectroscopic analysis. wikipedia.org By providing a continuous stream of data, these probes facilitate a deeper understanding of reaction pathways and enable the development of more controlled and efficient chemical processes. acs.org
Advancements in Green Chemistry Approaches for IF7 Synthesis and Utilization
In line with the global push for sustainable technology, a significant future direction for IF7 chemistry is the integration of green chemistry principles. royalsocietypublishing.orgpaperpublications.org This involves developing synthetic and application methods that are more environmentally benign, energy-efficient, and safer. royalsocietypublishing.orginnovationnewsnetwork.com
The current primary synthesis of IF7 involves the high-temperature fluorination of iodine pentafluoride (IF5) with elemental fluorine (F2), a process that is energy-intensive and uses highly hazardous materials. Green chemistry approaches aim to address these drawbacks:
Catalytic Synthesis : Developing catalytic methods for IF7 synthesis could lower the activation energy, allowing the reaction to proceed at lower temperatures and pressures, thus saving energy. royalsocietypublishing.orgpaperpublications.orgnsf.gov
Alternative Oxidants : Research into using greener, more atom-economical oxidants than elemental fluorine is a key goal. nsf.gov For example, exploring electrochemical synthesis or using oxidants like hydrogen peroxide, which produces only water as a byproduct, could significantly improve the environmental profile of the synthesis. nsf.govhpnow.com
Solvent-Free Reactions : Designing solvent-free reaction conditions reduces waste and eliminates the environmental impact associated with many industrial solvents. paperpublications.orgmdpi.com
Recyclable Reagents : For applications where IF7 is used as a reagent, developing systems where the resulting iodoarene byproduct can be recovered and re-oxidized back to the active hypervalent state is a crucial aspect of sustainability. nsf.gov
By focusing on these areas, the chemical community aims to make the production and use of IF7 more sustainable and economically viable. acs.orgmdpi.com
Theoretical Predictions for Novel IF7-Derived Materials and Unexplored Reactivity
Computational chemistry has become an indispensable tool for predicting the properties and existence of new materials before they are synthesized in the laboratory. e-bookshelf.denih.gov First-principles calculations, such as Density Functional Theory (DFT), allow researchers to model the behavior of molecules like IF7 under various conditions, guiding experimental efforts toward the most promising discoveries. researchgate.net
A major focus of theoretical work is to explore the limits of hypervalency and predict novel compounds derived from IF7. rsc.org For example, computational studies have been instrumental in predicting that under immense pressure, IF7 could transform into an eight-coordinated iodine octafluoride (IF8) phase. rsc.orgrsc.org These calculations not only predict the stoichiometry and crystal structure of such novel materials but also their electronic properties, such as whether they will be metallic or semiconducting. rsc.orgrsc.org Theoretical models can also simulate reaction pathways, identify transition states, and calculate activation barriers, offering insights into unexplored reactivity that would be difficult or dangerous to investigate experimentally. nih.govfrontiersin.org This predictive power accelerates the discovery process for new materials and reactions with potentially unique applications. diva-portal.org
Continued Investigation into the High-Pressure Chemistry of this compound for Novel Compound Discovery
The study of matter under extreme pressure is a frontier of materials science that can force atoms into unusual bonding arrangements, leading to the creation of entirely new compounds with novel properties. frontiersin.orguni-bayreuth.de this compound is a prime candidate for such investigations due to iodine's ability to exhibit hypercoordination. rsc.orgrsc.org
Experimental high-pressure studies, typically conducted using diamond anvil cells, have already yielded fascinating results. Research indicates that IF7 undergoes significant structural changes under pressure, transforming from a molecular solid into a non-molecular, polymeric phase at pressures around 20 GPa. rsc.org
The most exciting prospect in this area is the synthesis of compounds that push beyond the known coordination limits of iodine. researchgate.netresearchgate.net Guided by theoretical predictions, experiments are actively pursuing the synthesis of iodine octafluoride (IF8). rsc.org First-principles calculations predict that at approximately 300 GPa, IF7 could rearrange into a stable, eight-coordinated IF8 molecule with a quasi-cubic structure. rsc.org The successful synthesis of such a compound would be a landmark achievement in chemistry, confirming theoretical models and expanding our fundamental understanding of chemical bonding and the structure of matter under extreme conditions. researchgate.netresearchgate.net
Q & A
Q. How is the +7 oxidation state of iodine in IF₇ experimentally determined?
The +7 oxidation state of iodine in IF₇ can be confirmed using X-ray photoelectron spectroscopy (XPS) to measure binding energies of iodine’s core electrons, which shift predictably with oxidation state. Additionally, iodometric titrations or redox potential measurements can quantify iodine’s electron loss. For example, stoichiometric analysis of IF₇ synthesis (I₂ + 7F₂ → 2IF₇) confirms iodine’s loss of seven electrons .
Q. What hybridization model explains the pentagonal bipyramidal geometry of IF₇?
The iodine atom undergoes sp³d³ hybridization , achieved by promoting electrons from the 5s and 5p orbitals to the 5d orbitals. This results in seven hybrid orbitals arranged in a pentagonal bipyramidal symmetry, forming σ-bonds with seven fluorine atoms. Computational molecular orbital theory and spectroscopic data (e.g., Raman spectroscopy) validate this hybridization .
Q. What are the standard reaction conditions for synthesizing IF₇ from elemental iodine and fluorine?
IF₇ is synthesized by reacting iodine gas (I₂) with excess fluorine gas (F₂) at 250°C under controlled pressure. The reaction proceeds as: Lower temperatures (e.g., room temperature) yield IF₅ instead, highlighting the critical role of thermal activation in achieving the +7 oxidation state .
Advanced Research Questions
Q. How does electron diffraction analysis resolve controversies about IF₇’s molecular symmetry?
Gas-phase electron diffraction studies compare experimental radial distribution functions (RDFs) with theoretical models. For IF₇, the RDF peaks align with D₅h symmetry (pentagonal bipyramidal), with bond lengths of \sim1.85 Å (equatorial) and \sim1.79 Å (axial). Deviations in nonbonded distances (2.1–2.7 Å) suggest minor pseudorotational distortions, but D₅h remains the dominant configuration .
Q. What computational methods predict high-pressure phases of IF₇, and what structural changes occur?
First-principles swarm structure calculations (e.g., density functional theory) predict that at 300 GPa , IF₇ transforms into an eight-coordinated IF₈ phase with quasi-cubic symmetry (R3 space group). This hypervalent state arises from pressure-induced mixing of iodine’s 5s, 5p, and 5d orbitals. Such simulations guide high-pressure experimental design using diamond anvil cells paired with X-ray diffraction .
Q. How does fluxional behavior in IF₇ complicate spectroscopic characterization?
IF₇ exhibits dynamic pseudorotation, where axial and equatorial fluorine atoms exchange positions. This fluxionality broadens NMR and infrared spectra, requiring low-temperature measurements or ultrafast spectroscopy to "freeze" the structure. For example, cryogenic Raman spectroscopy at -45°C in CFCl₃ suspensions isolates metastable IF₃ intermediates, aiding mechanistic studies of fluorine substitution .
Q. What contradictions exist in bond length data for IF₇, and how are they reconciled?
Discrepancies in equatorial vs. axial bond lengths (e.g., 1.79–1.85 Å vs. 1.86–1.90 Å in some studies) arise from experimental conditions (temperature, phase). Synchrotron X-ray diffraction in inert matrices (e.g., solid argon) minimizes thermal motion artifacts, while coupled-cluster theory (CCSD(T)) refines computational bond parameters .
Methodological Guidance
- For structural analysis : Combine electron diffraction with ab initio molecular dynamics (AIMD) simulations to account for pseudorotation .
- For synthesis optimization : Use mass spectrometry to monitor fluorine partial pressure and avoid side products like IF₅ .
- For high-pressure studies : Pair diamond anvil cell experiments with angle-dispersive X-ray diffraction to track phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
